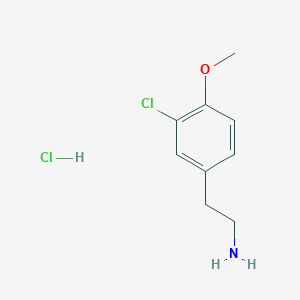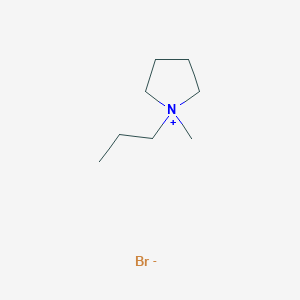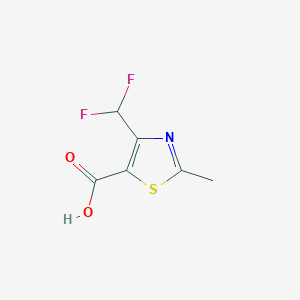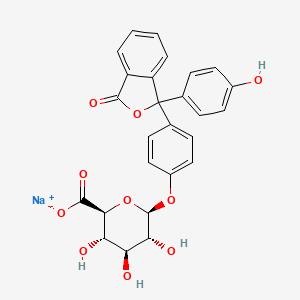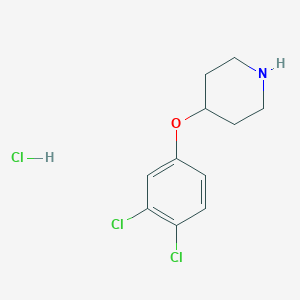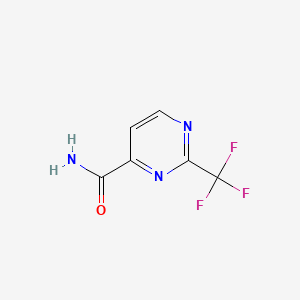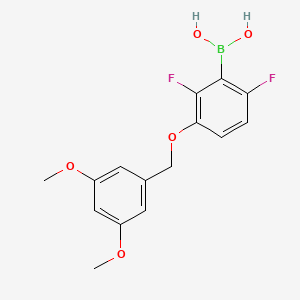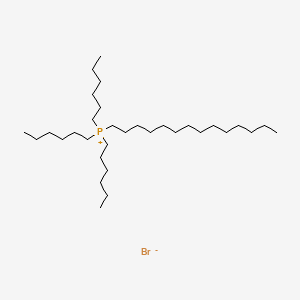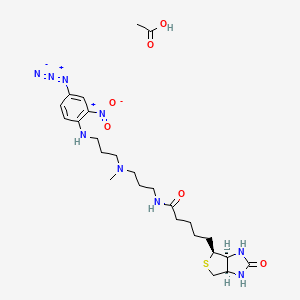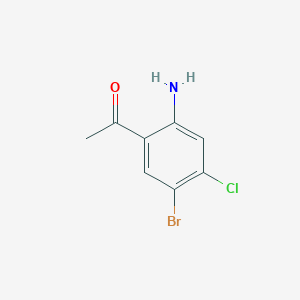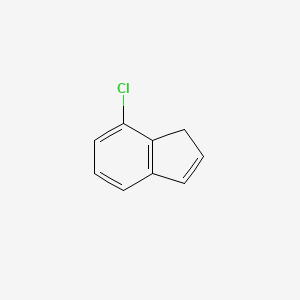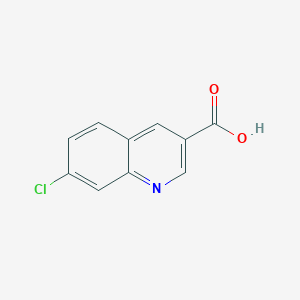
7-氯喹啉-3-羧酸
描述
7-Chloroquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position of the quinoline ring. Quinoline derivatives, including 7-Chloroquinoline-3-carboxylic acid, are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
科学研究应用
7-Chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that similar compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme, which kills the parasite
Biochemical Pathways
It is known that chloroquine affects the heme to hemazoin conversion pathway in malarial parasites .
Result of Action
Based on the known effects of similar compounds, it is possible that 7-chloroquinoline-3-carboxylic acid may lead to the accumulation of toxic heme in malarial parasites, resulting in their death .
生化分析
Biochemical Properties
7-Chloroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied as an inhibitor of protein kinase CK2, an enzyme involved in numerous cellular processes, including cell growth and apoptosis . The interaction between 7-Chloroquinoline-3-carboxylic acid and protein kinase CK2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity.
Cellular Effects
The effects of 7-Chloroquinoline-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the phosphorylation of proteins involved in cell cycle regulation and apoptosis . This modulation can lead to altered cell proliferation and survival rates.
Molecular Mechanism
At the molecular level, 7-Chloroquinoline-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can result in changes in gene expression and cellular function. For instance, the compound’s interaction with protein kinase CK2 involves binding to the enzyme’s active site, preventing substrate phosphorylation and subsequent downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloroquinoline-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloroquinoline-3-carboxylic acid remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-Chloroquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of cellular pathways. At higher doses, toxic or adverse effects may occur. Studies have reported threshold effects, where the compound’s efficacy plateaus or diminishes at certain concentrations . Additionally, high doses of 7-Chloroquinoline-3-carboxylic acid can lead to toxicity, affecting organ function and overall health.
Metabolic Pathways
7-Chloroquinoline-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting cellular function and overall metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 7-Chloroquinoline-3-carboxylic acid within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and efficacy, influencing its therapeutic potential.
Subcellular Localization
7-Chloroquinoline-3-carboxylic acid’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinoline-3-carboxylic acid typically involves the Vilsmeier-Haack reaction, which is a formylation reaction that introduces a formyl group into an aromatic ring. The process begins with the reaction of acetanilides with the Vilsmeier complex, followed by oxidation with silver nitrate in an alkaline medium to yield 2-chloroquinoline-3-carboxylic acids . Another method involves the hydrolysis and acid adjustment of 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution, followed by decarboxylation and chlorination .
Industrial Production Methods
Industrial production of 7-Chloroquinoline-3-carboxylic acid often employs large-scale chemical synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process involves the same fundamental reactions as laboratory synthesis but is optimized for efficiency and scalability .
化学反应分析
Types of Reactions
7-Chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Silver nitrate, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
相似化合物的比较
Similar Compounds
- 2-Chloroquinoline-3-carboxylic acid
- 6-Chloroquinoline-3-carboxylic acid
- 8-Chloroquinoline-3-carboxylic acid
Uniqueness
7-Chloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chloroquinoline derivatives, it has shown higher potency as an inhibitor of protein kinase CK2 and exhibits a broader spectrum of biological activities .
属性
IUPAC Name |
7-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGQWTWQNIGAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588874 | |
| Record name | 7-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892874-49-6 | |
| Record name | 7-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


